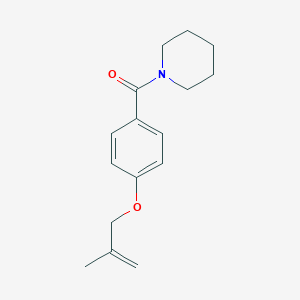![molecular formula C19H22N2O2 B268353 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268353.png)
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a novel small-molecule inhibitor that selectively targets Tyk2, a member of the Janus kinase (JAK) family. BMS-986165 has been the focus of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.
Mécanisme D'action
BMS-986165 selectively inhibits Tyk2, a member of the N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide family that plays a key role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting Tyk2, BMS-986165 can block the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as IL-10. BMS-986165 has also been shown to reduce the number of inflammatory cells in affected tissues, such as the skin in psoriasis and the gut in Crohn's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986165 is its selectivity for Tyk2, which may reduce the risk of off-target effects compared to non-selective N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide inhibitors. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For the development of BMS-986165 include clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Additionally, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers for patient selection and monitoring. Finally, the potential use of BMS-986165 in combination with other therapies, such as biologics or other small-molecule inhibitors, should be explored.
Méthodes De Synthèse
The synthesis of BMS-986165 involves a multistep process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylboronic acid to yield the corresponding boronic ester. The boronic ester is then coupled with sec-butylamine in the presence of a palladium catalyst to afford the final product, BMS-986165.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in models of psoriasis, psoriatic arthritis, and Crohn's disease. BMS-986165 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Propriétés
Nom du produit |
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[3-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-7-10-16(12-15)21-19(23)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
AASKLFAHUZLDDL-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)
